1-bromo-2-(3-methylbutyl)benzene
Description
1-Bromo-2-(3-methylbutyl)benzene (CAS: 65276-15-5) is an aromatic compound featuring a bromine atom at the 1-position and a branched 3-methylbutyl group at the 2-position of the benzene ring . The 3-methylbutyl substituent (a four-carbon branched alkyl chain) contributes steric bulk and moderate electron-donating effects, while the bromine atom introduces electron-withdrawing character. This combination influences the compound’s reactivity, solubility, and applications in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-bromo-2-(3-methylbutyl)benzene |
InChI |
InChI=1S/C11H15Br/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
RTCIYBYOTYWPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-methylbutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(3-methylbutyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide. This electrophilic aromatic substitution reaction introduces the bromine atom onto the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(3-methylbutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-2-(3-methylbutyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways involving aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-(3-methylbutyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions to yield substituted benzene derivatives.
Comparison with Similar Compounds
1-Bromo-2-(2-methylpropyl)benzene (Isobutyl Derivative)
- Structure : Shorter branched chain (2-methylpropyl instead of 3-methylbutyl).
- Synthesis : Industrially scalable via Friedel-Crafts alkylation or Grignard reactions, with market data indicating significant production volumes (2020–2025) .
1-Bromo-2-(2-chloro-2-methylpropyl)benzene (3i)
- Structure : Chlorine atom adjacent to the methyl group on the propyl chain.
- Synthesis : Prepared via B(C6F5)3-catalyzed hydrochlorination of 1-bromo-2-(2-methylallyl)benzene, yielding 95% under optimized conditions .
- Reactivity : The electron-withdrawing chlorine atom may polarize the C–Cl bond, altering regioselectivity in subsequent reactions compared to the purely alkyl-substituted compound.
1-Bromo-2-(2-bromoethyl)benzene
- Structure : Ethyl chain with a terminal bromine.
- Kinetics : Cyclization studies show that electron-donating groups (e.g., methoxy) accelerate aryllithium-mediated cyclization by stabilizing intermediates. The 3-methylbutyl group, being less electron-donating, may result in slower kinetics compared to methoxy-substituted analogs .
Electronic and Steric Influences
- Electron-Donating vs. Electron-Withdrawing Substituents :
- Alkyl groups (e.g., 3-methylbutyl) donate electrons via induction, activating the ring toward electrophilic substitution at meta/para positions.
- Electron-withdrawing groups (e.g., –SO2CF3 in 1-bromo-2-((trifluoromethyl)sulfonyl)benzene) deactivate the ring, directing reactions to less hindered positions .
- Steric Effects :
- The 3-methylbutyl group’s bulkiness may hinder ortho-directed reactions, whereas smaller substituents (e.g., methyl) allow for greater accessibility .
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